molecular formula C27H24Cl2N2O3 B11619847 methyl (5E)-5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (5E)-5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11619847
M. Wt: 495.4 g/mol
InChI Key: MBMXCNUFDBDMPR-ZMOGYAJESA-N
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Description

Methyl (5E)-5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound It features a pyrrole ring substituted with various functional groups, including dichlorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5E)-5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole core, followed by the introduction of the dichlorophenyl and methylphenyl groups through electrophilic aromatic substitution reactions. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent choice and purification methods such as recrystallization or chromatography are also critical to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its pharmacological effects could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The dichlorophenyl group could enhance binding affinity to certain proteins, while the pyrrole ring might facilitate interactions with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl (5E)-5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
  • **Methyl (5E)-5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

The unique combination of functional groups in methyl (5E)-5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate provides distinct chemical properties. The presence of both dichlorophenyl and methylphenyl groups can influence its reactivity and interaction with biological targets, setting it apart from similar compounds.

Properties

Molecular Formula

C27H24Cl2N2O3

Molecular Weight

495.4 g/mol

IUPAC Name

methyl (5E)-5-[[1-(2,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-methyl-1-(4-methylphenyl)-4-oxopyrrole-3-carboxylate

InChI

InChI=1S/C27H24Cl2N2O3/c1-15-6-9-21(10-7-15)31-18(4)25(27(33)34-5)26(32)24(31)13-19-12-16(2)30(17(19)3)23-11-8-20(28)14-22(23)29/h6-14H,1-5H3/b24-13+

InChI Key

MBMXCNUFDBDMPR-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N\2C(=C(C(=O)/C2=C\C3=C(N(C(=C3)C)C4=C(C=C(C=C4)Cl)Cl)C)C(=O)OC)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)C2=CC3=C(N(C(=C3)C)C4=C(C=C(C=C4)Cl)Cl)C)C(=O)OC)C

Origin of Product

United States

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